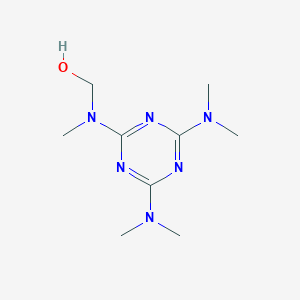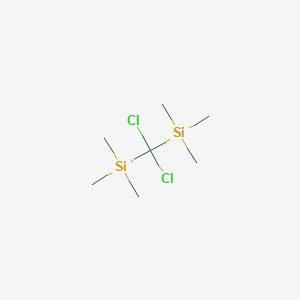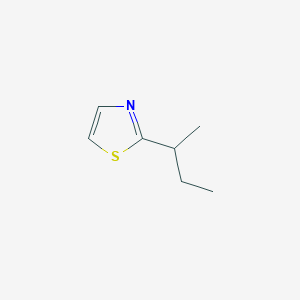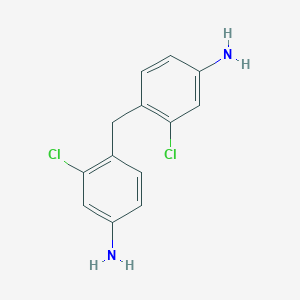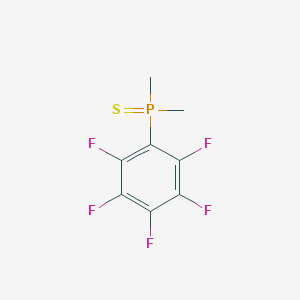
Phosphine sulfide, dimethyl(pentafluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine sulfide, dimethyl(pentafluorophenyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as DMPF-PS, and it is a member of the phosphine sulfide family. The molecular formula of DMPF-PS is C13H8F5PS, and it has a molecular weight of 330.23 g/mol.
Mecanismo De Acción
The mechanism of action of DMPF-PS is not well understood. However, it is believed that this compound interacts with ROS through a thiol-based mechanism. The sulfur atom in DMPF-PS is highly reactive and can form covalent bonds with ROS, leading to the formation of a fluorescent adduct.
Efectos Bioquímicos Y Fisiológicos
DMPF-PS has been shown to have minimal toxicity in cells and animals. However, the long-term effects of this compound on human health are not well understood. Further studies are needed to determine the potential risks associated with the use of DMPF-PS in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMPF-PS in lab experiments is its high sensitivity to ROS. This compound can detect even low levels of ROS in cells, making it a useful tool for studying oxidative stress. Additionally, the high fluorescence intensity and photostability of DMPF-PS make it an ideal candidate for bioimaging applications.
However, there are some limitations to using DMPF-PS in lab experiments. One of the major limitations is the complex synthesis process required to obtain this compound. Additionally, the high cost of DMPF-PS may limit its use in some research labs.
Direcciones Futuras
There are several future directions for research on DMPF-PS. One potential area of study is the development of new fluorescent probes based on DMPF-PS. Researchers could modify the chemical structure of DMPF-PS to improve its sensitivity and selectivity for ROS.
Another area of research is the application of DMPF-PS in the study of oxidative stress in disease models. Researchers could use DMPF-PS to study the role of ROS in the development of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, DMPF-PS is a unique chemical compound with several potential applications in scientific research. This compound has been shown to be highly sensitive to ROS and has been used as a fluorescent probe for detecting oxidative stress in cells. Additionally, DMPF-PS has been used as a fluorescent dye for bioimaging applications. However, further research is needed to fully understand the mechanism of action and potential risks associated with the use of DMPF-PS in scientific research.
Métodos De Síntesis
The synthesis of DMPF-PS is a complex process that requires expertise in organic chemistry. One of the most common methods of synthesizing DMPF-PS is through the reaction between pentafluorophenyl lithium and dimethyl phosphorochloridothioate. The reaction takes place in the presence of a catalyst, and the product is purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
DMPF-PS has several potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. DMPF-PS has been shown to be highly sensitive to ROS, making it a useful tool for studying oxidative stress in cells.
Another potential application of DMPF-PS is in the field of bioimaging. This compound has been used as a fluorescent dye for labeling proteins and other biomolecules in cells. The high fluorescence intensity and photostability of DMPF-PS make it an ideal candidate for bioimaging applications.
Propiedades
Número CAS |
19100-54-0 |
|---|---|
Nombre del producto |
Phosphine sulfide, dimethyl(pentafluorophenyl)- |
Fórmula molecular |
C8H6F5PS |
Peso molecular |
260.17 g/mol |
Nombre IUPAC |
dimethyl-(2,3,4,5,6-pentafluorophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H6F5PS/c1-14(2,15)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
Clave InChI |
NKXHPPWGAMKKSI-UHFFFAOYSA-N |
SMILES |
CP(=S)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
SMILES canónico |
CP(=S)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Sinónimos |
Dimethyl(pentafluorophenyl)phosphine sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



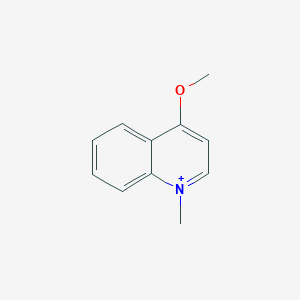
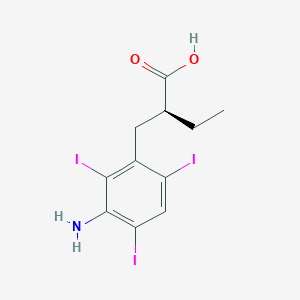
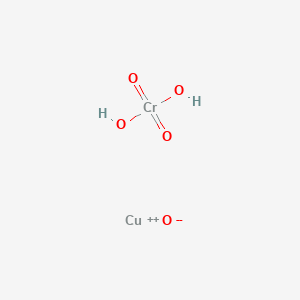
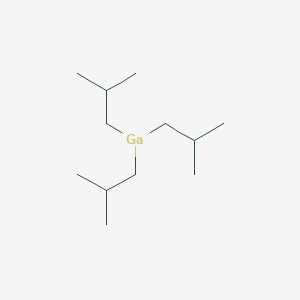
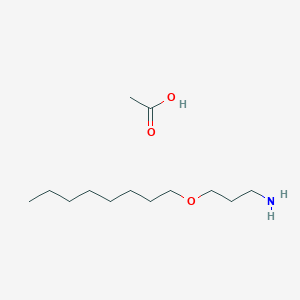
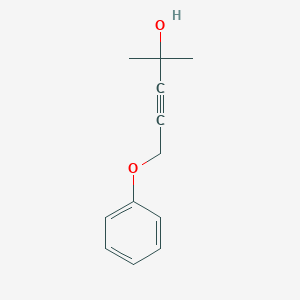
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)


